Cas no 1594809-77-4 (2-(5-fluoro-2-methylphenyl)methylpyrrolidine)

2-(5-Fluoro-2-methylphenyl)methylpyrrolidine is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a pyrrolidine core substituted with a 5-fluoro-2-methylbenzyl group, offering structural versatility for further functionalization. Its fluorine substituent enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The methylphenyl moiety may contribute to improved lipophilicity, facilitating membrane permeability. This compound is suitable for use in medicinal chemistry, particularly in the development of CNS-targeting agents or enzyme inhibitors. High-purity synthesis ensures reproducibility in research applications. Proper handling and storage under inert conditions are recommended to maintain stability.
2-(5-fluoro-2-methylphenyl)methylpyrrolidine structure
1594809-77-4 structure
Product Name:2-(5-fluoro-2-methylphenyl)methylpyrrolidine
CAS No:1594809-77-4
MF:C12H16FN
MW:193.260546684265
CID:5962614
PubChem ID:84664995
Update Time:2025-08-05

2-(5-fluoro-2-methylphenyl)methylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-fluoro-2-methylphenyl)methylpyrrolidine
    • 1594809-77-4
    • 2-[(5-fluoro-2-methylphenyl)methyl]pyrrolidine
    • EN300-1858384
    • Inchi: 1S/C12H16FN/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h4-5,7,12,14H,2-3,6,8H2,1H3
    • InChI Key: VEENFJOSZHGRME-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C)=C(C=1)CC1CCCN1

Computed Properties

  • Exact Mass: 193.126677677g/mol
  • Monoisotopic Mass: 193.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

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Additional information on 2-(5-fluoro-2-methylphenyl)methylpyrrolidine

Introduction to 2-(5-fluoro-2-methylphenyl)methylpyrrolidine (CAS No. 1594809-77-4)

2-(5-fluoro-2-methylphenyl)methylpyrrolidine is a chemical compound with the CAS registry number 1594809-77-4. This compound belongs to the class of pyrrolidine derivatives, which are widely studied in organic chemistry and pharmacology due to their potential applications in drug design and material science. The structure of this compound consists of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a methyl group attached to a fluorinated aromatic ring. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position of the phenyl ring introduces unique electronic and steric properties, making this compound an interesting subject for further research.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry, particularly in the development of bioactive molecules with improved pharmacokinetic profiles. The methylpyrrolidine moiety in this compound is known for its ability to enhance drug absorption and bioavailability, making it a valuable component in drug delivery systems. Furthermore, the fluorinated phenyl group contributes to increased lipophilicity and stability, which are critical factors in designing therapeutically active compounds.

The synthesis of 2-(5-fluoro-2-methylphenyl)methylpyrrolidine involves a combination of nucleophilic substitution and aromatic substitution reactions. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound can be produced efficiently for both academic and industrial applications. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process, reducing production time while maintaining product quality.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been evaluated as a potential lead compound for treating various diseases, including cancer and neurodegenerative disorders. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in disease progression, suggesting its potential as a therapeutic agent. Additionally, its unique chemical properties make it a candidate for use in advanced materials such as liquid crystals and polymer additives.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity and toxicity of 2-(5-fluoro-2-methylphenyl)methylpyrrolidine with greater accuracy. Molecular docking studies have revealed its binding affinity to several drug targets, providing insights into its mechanism of action. These findings have paved the way for further experimental validation and optimization of this compound as a drug candidate.

From an environmental perspective, understanding the fate and transport of CAS No. 1594809-77-4 in natural systems is crucial for assessing its potential impact on ecosystems. Studies on biodegradation and bioaccumulation are ongoing, with preliminary results indicating that this compound exhibits moderate persistence in aqueous environments. Efforts are being made to develop eco-friendly synthesis routes and disposal methods to minimize its environmental footprint.

In conclusion, 2-(5-fluoro-2-methylphenyl)methylpyrrolidine (CAS No. 1594809-77-4) is a versatile compound with significant potential in various fields due to its unique chemical structure and properties. Continued research into its synthesis, applications, and environmental impact will undoubtedly contribute to its development as a valuable tool in science and industry.

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